4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11Cl2NO2 and a molecular weight of 284.14 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester typically involves the chlorination of 8-methylquinoline-3-carboxylic acid ethyl ester. The reaction is carried out using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,7-Dichloroquinoline-8-carboxylic acid ethyl ester: Similar in structure but with chlorine atoms at different positions.
5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester: Contains a hydroxyl group instead of a chlorine atom at the 4 position.
Uniqueness
4,5-Dichloro-8-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1019462-72-6 |
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Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
ethyl 4,5-dichloro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(14)10(12)11(8)15/h4-6H,3H2,1-2H3 |
InChI Key |
ZWBKICCWNKFAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)Cl)Cl |
Origin of Product |
United States |
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